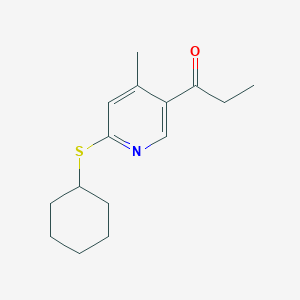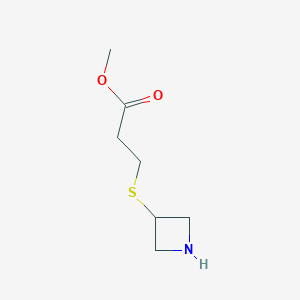
Methyl 3-(azetidin-3-ylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(azetidin-3-ylsulfanyl)propanoate is an organic compound with the molecular formula C7H13NO2S It is a derivative of propanoic acid, featuring an azetidine ring and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-3-ylsulfanyl)propanoate typically involves the reaction of azetidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the azetidine ring attacks the bromine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-3-ylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Methyl 3-(azetidin-3-ylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-3-ylsulfanyl)propanoate involves its interaction with specific molecular targets. The azetidine ring and sulfanyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(azetidin-3-ylthio)propanoate
- Methyl 3-(azetidin-3-ylsulfanyl)butanoate
Uniqueness
Methyl 3-(azetidin-3-ylsulfanyl)propanoate is unique due to the presence of both an azetidine ring and a sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-ylsulfanyl)propanoate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)2-3-11-6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChI Key |
BVBZJVHLWGPHBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


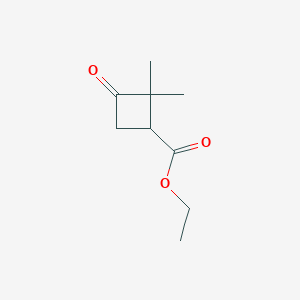
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid](/img/structure/B13021736.png)
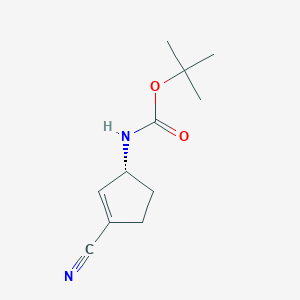
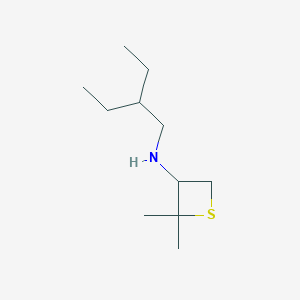
![7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one](/img/structure/B13021755.png)

![6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13021767.png)
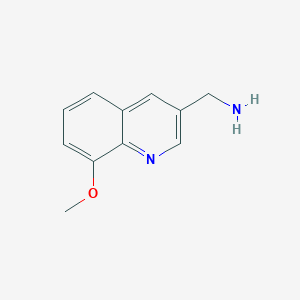
![2-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13021773.png)
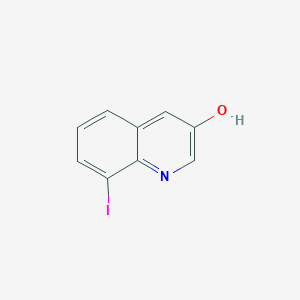
![tert-Butyl (6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B13021781.png)
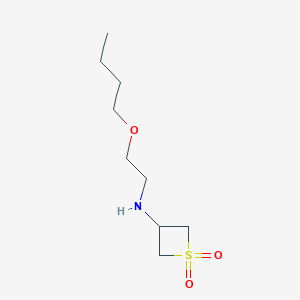
![(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B13021798.png)
